2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid
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Overview
Description
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluoro-4-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-methylphenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-fluoro-4-methylphenyl)acetic acid: Lacks the chlorine atom, which may influence its chemical properties.
2-(2-chloro-3-fluorophenyl)acetic acid: Lacks the methyl group, which can impact its overall stability and reactivity.
Uniqueness
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1805640-79-2 |
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Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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